1-Phenyldecan-2-ol

Description

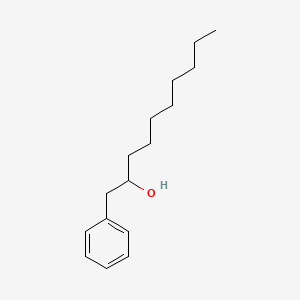

Structure

3D Structure

Properties

Molecular Formula |

C16H26O |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-phenyldecan-2-ol |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-10-13-16(17)14-15-11-8-7-9-12-15/h7-9,11-12,16-17H,2-6,10,13-14H2,1H3 |

InChI Key |

HTCFWAIPEULSFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Pathways for 1 Phenyldecan 2 Ol

Alternative Synthetic Routes to 1-Phenyldecan-2-ol

Synthetic Approaches from Phenyl Derivatives and Aliphatic Alcohols

The synthesis of secondary alcohols, such as this compound, can be achieved through Grignard reactions involving an aldehyde and a Grignard reagent. To synthesize this compound, two primary Grignard routes are theoretically plausible. One approach involves the reaction of phenylacetaldehyde (B1677652) with an octylmagnesium bromide. Phenylacetaldehyde is an organic compound commonly used in the synthesis of fragrances and polymers wikipedia.orgfishersci.be. Octylmagnesium bromide is a Grignard reagent, often available as a solution in diethyl ether fishersci.casigmaaldrich.com. This reaction would lead to the formation of a secondary alcohol with the phenyl group at the C1 position and the hydroxyl group at the C2 position of the decane (B31447) chain.

Alternatively, this compound could be synthesized by reacting 2-decanone (B165314) with phenylmagnesium bromide. 2-Decanone is a methyl ketone found in various natural sources and used as an intermediate in pharmaceuticals and agrochemicals wikipedia.orgfishersci.ca. Phenylmagnesium bromide is a widely utilized Grignard reagent, serving as a synthetic equivalent for the phenyl synthon and capable of adding to carbonyl compounds like ketones wikipedia.orgfishersci.ca. These Grignard reactions are fundamental in organic chemistry for carbon-carbon bond formation and alcohol synthesis thegoodscentscompany.com.

Multi-step Syntheses Involving Key Precursors

Multi-step syntheses provide versatile routes to complex molecules like this compound, often involving the creation and transformation of key intermediate precursors.

Wittig Reaction for 1-Phenyldec-2-ene

A crucial intermediate in the synthesis of this compound derivatives is 1-phenyldec-2-ene. This compound can be efficiently synthesized via a Wittig reaction. The reaction typically involves the stirring of octyltriphenylphosphonium bromide in dry tetrahydrofuran (B95107) (THF) with sodium hydride fishersci.cafishersci.at. Octyltriphenylphosphonium bromide is a phosphonium (B103445) salt used as a pharmaceutical intermediate fishersci.atthermofisher.com. After a period of stirring, the solution is cooled, and phenylacetaldehyde is added fishersci.cafishersci.at. This Wittig reaction yields 1-phenyldec-2-ene, often as a mixture of Z/E isomers, with a reported Z/E ratio of 94:6 for similar products fishersci.ca.

Epoxide Ring-Opening Strategies

Following the formation of 1-phenyldec-2-ene, epoxide intermediates can be generated and subsequently opened to introduce the hydroxyl group and other functionalities. The isomeric mixture of 1-phenyldec-2-ene can be subjected to meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding oxiranes (epoxides) fishersci.ca. mCPBA is a widely used oxidant in organic synthesis due to its relative ease of handling wikipedia.org.

A specific example involves the synthesis of 3-azido-1-phenyldecan-2-ol. This derivative is formed by treating cis-2-benzyl-3-heptyloxirane (an epoxide derived from 1-phenyldec-2-ene) with sodium azide (B81097) and ammonium (B1175870) chloride in a mixture of methanol (B129727) and water fishersci.at. Sodium azide is a commonly used reagent in organic synthesis fishersci.cafishersci.se. The reaction is typically stirred at an elevated temperature, such as 50 °C, for an extended period fishersci.at.

Application of Chiral Auxiliaries in this compound Synthesis

While the direct application of chiral auxiliaries (stoichiometric reagents covalently attached to a substrate to induce stereoselectivity, then removed) specifically for the synthesis of this compound is not extensively detailed in the provided search results, enantioselective approaches to related compounds have been explored. For instance, the enantioselective catalytic reduction of 1-phenyl-1-decanone using nickel-based catalysts has been documented to yield (S)-(-)-1-phenyl-1-decanol with high stereochemical control nih.gov. This method employs a chiral nickel-phosphine complex as the catalyst, facilitating hydrogen transfer to the ketone precursor nih.gov. Although this is a catalytic method rather than a classical chiral auxiliary approach, it demonstrates the broader principle of achieving enantioselectivity in the synthesis of phenyldecanol isomers.

Diastereoselective Synthesis of Derivatives of this compound

The synthesis of derivatives of this compound can exhibit diastereoselectivity, which refers to the preferential formation of one diastereomer over others. However, achieving complete control over regio- and diastereoselectivity can be challenging.

Regioisomeric Control in Derivative Formation

An example of diastereoselective synthesis, coupled with challenges in regioisomeric control, is observed in the epoxide ring-opening reactions. When the oxirane (derived from 1-phenyldec-2-ene) is treated with sodium azide, it yields an inseparable mixture of two azidodecanols, specifically 3-azido-1-phenyldecan-2-ol (7a) and its regioisomer (7b), in a 7:3 ratio fishersci.ca. This indicates a lack of complete regioisomeric control during the nucleophilic attack on the epoxide.

Further transformation of these azidodecanols also highlights challenges in regioisomeric control. Upon hydrogenation and subsequent nucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene, a mixture of the desired compound, 3-(4-nitrophenyl)amino-1-phenyldecan-2-ol (9a), and its regioisomer (9b) was obtained fishersci.ca. The low isolated yield of the desired product (12%) was attributed to overlapping fractions during purification, further emphasizing the difficulties in achieving high regioisomeric purity in these multi-step syntheses fishersci.ca.

Chemical Transformations and Reactivity of 1 Phenyldecan 2 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in 1-phenyldecan-2-ol can be oxidized to yield different products depending on the reaction conditions and the oxidizing agent employed.

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. In the case of this compound, oxidation of the hydroxyl group leads to the formation of 1-phenyldecan-2-one. A variety of oxidizing agents can be employed for this purpose.

Common laboratory-scale oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium chlorochromate (PCC). Other effective reagents include Dess-Martin periodinane (DMP) and methods based on dimethyl sulfoxide (DMSO), such as the Swern oxidation. These reagents are known for their efficiency in oxidizing secondary alcohols without significant side reactions.

The general mechanism for oxidation with chromic acid involves the formation of a chromate ester from the alcohol and chromic acid. This is followed by an E2-like elimination reaction where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Common Name/Conditions | Byproducts | Notes |

| H₂CrO₄ | Jones Reagent (CrO₃, H₂SO₄, acetone) | Cr(IV) species | Strong oxidant, acidic conditions. |

| Pyridinium Chlorochromate (PCC) | PCC | Pyridinium chloride, Cr(IV) species | Milder than Jones reagent, avoids over-oxidation. |

| Dess-Martin Periodinane (DMP) | DMP | 12-I-5 periodinane derivatives | Mild conditions, high yields. |

| (COCl)₂/DMSO, Et₃N | Swern Oxidation | Dimethyl sulfide, CO, CO₂, triethylammonium chloride | Requires low temperatures, avoids heavy metals. |

| Na₂Cr₂O₇/H₂SO₄ | Sodium Dichromate | Cr(III) species | Strong oxidant, similar to Jones reagent. |

| KMnO₄ | Potassium Permanganate | MnO₂ | Strong oxidant, can lead to C-C bond cleavage under harsh conditions. |

The direct oxidation of a secondary alcohol like this compound to a carboxylic acid derivative without cleavage of carbon-carbon bonds is not a standard transformation. Typically, strong oxidizing agents will convert a secondary alcohol to a ketone. However, under forcing conditions with powerful oxidants, oxidative cleavage of C-C bonds adjacent to the hydroxyl group can occur, leading to the formation of carboxylic acids.

Reagents such as ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like NaIO₄, are known to be aggressive enough to cleave carbon-carbon bonds. acs.org Similarly, hot, concentrated potassium permanganate (KMnO₄) can also induce oxidative cleavage. researchgate.net For this compound, such a reaction would likely cleave the bond between the first and second carbon of the decane (B31447) chain, potentially yielding benzoic acid and nonanoic acid. This type of reaction is generally less controlled and can produce a mixture of products.

A more controlled, albeit indirect, method to obtain a carboxylic acid would involve a different set of synthetic transformations not directly originating from the simple oxidation of the hydroxyl group.

Reduction Reactions to Alkane Derivatives

The hydroxyl group of this compound can be removed through reduction to yield the corresponding alkane, 1-phenyldecane. The direct reduction of an alcohol to an alkane is challenging because the hydroxyl group is a poor leaving group. Therefore, this transformation is typically carried out in a two-step sequence.

First, the alcohol is converted into a derivative with a better leaving group, such as a tosylate, mesylate, or a halide. The subsequent step involves the reduction of this intermediate. For instance, the tosylate of this compound can be reduced using a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

A well-established method for the deoxygenation of secondary alcohols is the Barton-McCombie deoxygenation. researchgate.netorganic-chemistry.orguni-regensburg.deacs.org This radical-based reaction involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate. The xanthate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride (Bu₃SnH) or a less toxic alternative. organic-chemistry.orguni-regensburg.de The reaction proceeds through a radical mechanism where the alkyl radical abstracts a hydrogen atom to form the alkane. uni-regensburg.de

Another approach involves catalytic hydrogenation. While typically used for the reduction of unsaturated functional groups, certain catalytic systems can effect the deoxygenation of benzylic alcohols. This often requires high pressures of hydrogen gas and specialized catalysts.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. As the hydroxyl group itself is a poor leaving group, it must first be activated. This can be achieved by protonation under acidic conditions, which converts the -OH group into a good leaving group, water (-OH₂⁺). Subsequent attack by a nucleophile can then proceed via either an Sₙ1 or Sₙ2 mechanism. Given that this compound is a secondary benzylic alcohol, it can undergo both Sₙ1 and Sₙ2 reactions depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a carbocation intermediate, favoring an Sₙ1 pathway. acs.orgresearchgate.net Conversely, a strong, unhindered nucleophile would favor an Sₙ2 reaction. researchgate.net

A common transformation is the conversion of the alcohol to an alkyl halide. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org These reagents first convert the hydroxyl group into a better leaving group in situ, which is then displaced by the halide ion.

The Mitsunobu reaction is a versatile method for the nucleophilic substitution of primary and secondary alcohols with a wide range of nucleophiles, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles. acs.orgresearchgate.netorganic-chemistry.orgsphinxsai.com This reaction typically proceeds with a clean inversion of stereochemistry, making it a valuable tool in stereoselective synthesis. acs.orguni-regensburg.de The reaction utilizes a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group. acs.orgresearchgate.net

Degradation and Decomposition Studies

The photodegradation of this compound derivatives in the environment is an important aspect of their environmental fate. As a benzylic alcohol, it is susceptible to photochemical reactions, particularly those involving the absorption of UV light. The presence of the phenyl group allows for the absorption of light in the UV region, which can initiate photochemical processes.

The photodegradation of benzylic alcohols can proceed through several mechanisms. One common pathway is photocatalytic oxidation. organic-chemistry.org In the presence of a photocatalyst (such as titanium dioxide, which is common in the environment) and light, reactive oxygen species (ROS) like hydroxyl radicals (•OH) can be generated. These highly reactive species can abstract a hydrogen atom from the carbon bearing the hydroxyl group, initiating a cascade of reactions that can lead to the formation of the corresponding ketone (1-phenyldecan-2-one) and further degradation products. organic-chemistry.org

Another potential photodegradation pathway involves direct photolysis, where the molecule absorbs light and undergoes bond cleavage. For a benzylic alcohol, the benzylic C-O or C-C bonds could be susceptible to homolytic cleavage, leading to the formation of radical intermediates. These radicals can then react with oxygen or other molecules in the environment, leading to a variety of degradation products. Mechanistic studies on similar compounds suggest that processes involving hydrogen atom transfer are key steps in the photochemical degradation of benzylic alcohols. uni-regensburg.de

The long alkyl chain of this compound may also influence its photodegradation behavior, potentially undergoing oxidation at various positions, although the benzylic position is expected to be the most reactive site for initial photochemical attack.

Radical-Mediated Degradation Pathways

Radical-mediated reactions are a primary pathway for the degradation of organic molecules, including alcohols. libretexts.org These reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. youtube.com For a secondary benzylic alcohol like this compound, the most susceptible position for radical attack is the hydrogen atom on the carbon bearing the hydroxyl group (the C-2 position).

The degradation process is typically initiated by a reactive radical, such as a hydroxyl radical (•OH), which can be generated photochemically or through other means. researchgate.net

Initiation (H-atom Abstraction): The process begins with the abstraction of the benzylic hydrogen atom by a radical (R•), forming a resonance-stabilized benzylic radical. This step is favored due to the relative weakness of the C-H bond at this position and the stability of the resulting radical.

C₆H₅CH(OH)C₈H₁₇ + R• → C₆H₅C•(OH)C₈H₁₇ + RH

Propagation: The resulting benzylic radical is highly reactive and can undergo several subsequent reactions. In an aerobic environment, it will rapidly react with molecular oxygen to form a peroxyl radical.

C₆H₅C•(OH)C₈H₁₇ + O₂ → C₆H₅C(OO•)(OH)C₈H₁₇

This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and another benzylic radical, thus propagating the chain reaction.

C₆H₅C(OO•)(OH)C₈H₁₇ + C₆H₅CH(OH)C₈H₁₇ → C₆H₅C(OOH)(OH)C₈H₁₇ + C₆H₅C•(OH)C₈H₁₇

Product Formation: The hydroperoxide is unstable and can decompose to form the corresponding ketone, 1-Phenyldecan-2-one, and water. Other degradation pathways can lead to the cleavage of C-C bonds, resulting in smaller molecules. researchgate.net

Table 3: Key Species in the Radical-Mediated Degradation of this compound

| Species Name | Role in Pathway |

| Hydroxyl Radical (•OH) | Initiating Radical |

| This compound Benzylic Radical | Primary Intermediate |

| Peroxyl Radical | Propagation Intermediate |

| Hydroperoxide | Precursor to Ketone Product |

| 1-Phenyldecan-2-one | Final Oxidation Product |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Investigations of this compound Reactivity

Investigating the reaction mechanisms of a molecule like this compound involves determining the precise sequence of bond-breaking and bond-forming events. This often includes identifying reaction intermediates, studying reaction kinetics, and using computational models. uokerbala.edu.iq For benzylic alcohols, a key mechanistic question is whether a reaction proceeds through a radical pathway or a two-electron pathway (e.g., hydride shift). mdpi.com

Mechanistic studies on the oxidation of other benzylic alcohols have utilized probe molecules to differentiate between these pathways. For example, the oxidation of 1-cyclopropyl-1-phenylcarbinol using certain catalysts yielded cyclopropyl phenyl ketone without opening the highly strained cyclopropyl ring. mdpi.com This result strongly suggests a two-electron mechanism, as a benzylic radical intermediate would have likely led to ring opening. mdpi.com This implies that the reactivity of this compound is highly dependent on the specific reagents and conditions, which can favor either radical or non-radical pathways.

In the context of atmospheric or environmental degradation, reactions initiated by hydroxyl radicals are of great importance. researchgate.net Mechanistic studies on benzyl (B1604629) alcohol have shown that the reaction with •OH can proceed via two main channels:

H-abstraction from the CH₂ group, leading to side-chain oxidation. researchgate.net

•OH addition to the aromatic ring, which can lead to the formation of phenolic compounds or ring-opening products. researchgate.net

It is highly probable that this compound reacts through analogous pathways. Abstraction of the benzylic hydrogen at the C-2 position would be the dominant side-chain reaction, while •OH addition could occur at various positions on the phenyl ring, leading to a complex mixture of hydroxylated and fragmented products. The long alkyl chain also provides sites for radical attack, although the benzylic position is significantly more activated.

Advanced Spectroscopic and Chromatographic Characterization of 1 Phenyldecan 2 Ol

Stereochemical Analysis Methodologies

The determination of the stereochemical integrity of 1-Phenyldecan-2-ol relies on a combination of chromatographic and spectroscopic methods. Each technique provides a unique piece of the puzzle in defining the three-dimensional arrangement of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. By employing a chiral stationary phase (CSP), the transient formation of diastereomeric complexes between the enantiomers of this compound and the CSP allows for their differential retention and, consequently, their separation.

The selection of the appropriate chiral stationary phase is critical for achieving baseline resolution of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including secondary alcohols. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

The enantiomeric purity, or enantiomeric excess (ee), is determined by integrating the peak areas of the two enantiomers in the chromatogram. A hypothetical chromatogram for the separation of (R)- and (S)-1-Phenyldecan-2-ol would provide the retention times and peak areas necessary for this calculation.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Determination of this compound

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-1-Phenyldecan-2-ol | 12.5 | 45000 | 45 |

| (S)-1-Phenyldecan-2-ol | 14.2 | 55000 | 55 |

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), provides a powerful method for the determination of enantiomeric purity. In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a CSA leads to the formation of transient diastereomeric complexes, which have distinct NMR spectra.

For this compound, a chiral alcohol, the addition of a CSA would result in the splitting of signals for protons near the chiral center. The difference in the chemical shifts (Δδ) of the corresponding signals for the two diastereomeric complexes allows for the quantification of the enantiomeric ratio by integrating the respective peaks.

Table 2: Hypothetical ¹H-NMR Data for this compound with a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) - (R)-Enantiomer Complex | Chemical Shift (ppm) - (S)-Enantiomer Complex | Δδ (ppm) |

|---|---|---|---|

| H-2 (methine) | 3.85 | 3.82 | 0.03 |

| H-1 (methylene) | 2.78 | 2.75 | 0.03 |

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a fundamental characteristic of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized measure of this rotation.

The measurement of the optical rotation of a sample of this compound can be used to determine the dominant enantiomer in a non-racemic mixture, provided the specific rotation of the pure enantiomer is known. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is also a key characteristic.

Table 3: Representative Polarimetry Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation ([α]²⁰_D) of (R)-1-Phenyldecan-2-ol | - (hypothetical negative value) |

| Specific Rotation ([α]²⁰_D) of (S)-1-Phenyldecan-2-ol | + (hypothetical positive value) |

| Concentration (c) | g/100mL in a specified solvent |

| Path Length (l) | dm |

| Observed Rotation (α) | Degrees |

While X-ray crystallography of the parent alcohol can directly determine its absolute configuration if suitable crystals are obtained, a common and reliable alternative is the analysis of its diastereomeric derivatives. The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols. nih.gov However, X-ray crystallography of the crystalline Mosher esters can provide an unambiguous determination of the absolute configuration.

By reacting the enantiomerically pure this compound with a Mosher's acid chloride (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), a diastereomeric ester is formed. If this ester can be crystallized, single-crystal X-ray diffraction analysis can determine the three-dimensional structure of the molecule, thereby unequivocally establishing the absolute configuration of the chiral center in the original alcohol.

Structural Elucidation via NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H-NMR spectrum of this compound provides a wealth of information about its structure. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the spin-spin coupling (J) between neighboring protons reveals their connectivity.

A detailed analysis of the ¹H-NMR spectrum would allow for the assignment of each proton in the molecule. For this compound, the aromatic protons of the phenyl group would appear in the downfield region (typically 7.2-7.4 ppm). The methine proton at the C-2 position, being attached to the hydroxyl-bearing carbon, would appear as a multiplet in the mid-field region. The benzylic protons at the C-1 position would also be in a characteristic region, and the long alkyl chain would show a series of overlapping multiplets in the upfield region. The coupling constants between adjacent protons would provide confirmation of the connectivity within the molecule.

Table 4: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (5H) | 7.20 - 7.40 | m | - |

| H-2 (1H, CH-OH) | ~3.7 | m | J(H2, H1a), J(H2, H1b), J(H2, H3) |

| H-1 (2H, Ph-CH₂) | ~2.7 - 2.8 | m | J(H1a, H2), J(H1b, H2), J(H1a, H1b) |

| H-3 (2H, CH₂-C₇H₁₅) | ~1.4 - 1.6 | m | J(H3, H2), J(H3, H4) |

| -(CH₂)₆- (12H) | ~1.2 - 1.4 | br s | - |

| -CH₃ (3H) | ~0.9 | t | J(H10, H9) |

¹³C-NMR Analysis for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a count of non-equivalent carbons and information about their electronic surroundings.

For this compound, the ¹³C-NMR spectrum is predicted to display signals corresponding to all 16 carbon atoms. The chemical shifts (δ) are influenced by factors such as hybridization, shielding from neighboring atoms, and the electronegativity of substituents. The phenyl group carbons typically resonate in the aromatic region (δ 125-145 ppm). The carbon atom attached to the hydroxyl group (C2) is expected to appear in the range of δ 70-75 ppm due to the deshielding effect of the oxygen atom. The benzylic carbon (C1) will be shifted downfield to approximately δ 40-45 ppm. The long alkyl chain carbons will produce a series of signals in the aliphatic region (δ 14-40 ppm), with the terminal methyl group (C10) appearing at the most upfield position.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound (Predicted values based on analogous structures and chemical shift increments)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~42 | Benzylic carbon, adjacent to phenyl group |

| C2 | ~72 | Carbinol carbon, attached to electronegative oxygen |

| C3 | ~38 | Methylene (B1212753) carbon adjacent to the carbinol center |

| C4-C7 | ~25-30 | Methylene carbons in the alkyl chain bulk |

| C8 | ~32 | Methylene carbon, distant from functional groups |

| C9 | ~23 | Methylene carbon, β to the terminal methyl |

| C10 | ~14 | Terminal methyl group, most shielded alkyl carbon |

| C1' (ipso) | ~139 | Aromatic carbon attached to the alkyl chain |

| C2'/C6' (ortho) | ~129 | Aromatic CH carbons |

| C3'/C5' (meta) | ~128 | Aromatic CH carbons |

| C4' (para) | ~126 | Aromatic CH carbon |

Advanced NMR Techniques (e.g., NOESY for Spatial Proximity)

While ¹³C-NMR delineates the carbon backbone, advanced two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide critical information regarding the spatial relationships between atoms, which is particularly useful for confirming stereochemistry and conformation. libretexts.org The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. libretexts.org

In a NOESY spectrum of this compound, cross-peaks would indicate through-space correlations. Key expected correlations would include:

Protons on C1 and C2: A NOESY cross-peak between the benzylic protons (on C1) and the methine proton (on C2) would confirm their spatial proximity and help establish the local conformation around the C1-C2 bond.

Protons on C2 and C3: Correlation between the methine proton on C2 and the methylene protons on C3 would further verify the connectivity at the chiral center.

Benzylic and Aromatic Protons: Correlations between the benzylic protons (C1) and the ortho-protons of the phenyl ring (C2'/C6') would be expected, confirming the orientation of the alkyl chain relative to the aromatic ring.

These spatial insights are invaluable for constructing a complete three-dimensional model of the molecule. libretexts.org

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. For this compound, the molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 234 would likely be weak or absent due to the instability of primary and secondary alcohols under EI conditions. youtube.com

The fragmentation pattern is highly predictable. libretexts.orgchemguide.co.uk Key fragmentation pathways for secondary alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: The most significant fragmentation would be the cleavage of the C1-C2 bond, leading to the formation of a stable benzyl (B1604629) radical and a charged fragment, or vice versa. The cleavage resulting in the formation of the resonance-stabilized tropylium (B1234903) ion at m/z 91 ([C₇H₇]⁺) is expected to be a dominant peak.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion would produce a fragment at m/z 216. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique, ideal for polar molecules like alcohols. It typically imparts less energy to the molecule, resulting in minimal fragmentation and a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, ESI-MS in positive ion mode would be expected to show a strong signal at m/z 235. Adducts with cations present in the solvent, such as sodium ([M+Na]⁺ at m/z 257), are also commonly observed. This technique is highly effective for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion, which is a definitive method for confirming a molecule's chemical formula.

For this compound, the theoretical exact mass of the protonated molecule [C₁₆H₂₆O + H]⁺ is 235.20564 u. An HRMS measurement yielding a value extremely close to this theoretical mass would unambiguously confirm the elemental formula as C₁₆H₂₇O⁺, thereby validating the molecular identity and distinguishing it from any potential isomers with the same nominal mass.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ionization Mode | Predicted m/z | Identity/Origin |

| EI | 234 | Molecular Ion [M]⁺˙ (likely weak/absent) |

| EI | 216 | Dehydration [M-H₂O]⁺˙ |

| EI | 91 | Tropylium Ion [C₇H₇]⁺ (from benzylic cleavage) |

| ESI | 235 | Protonated Molecule [M+H]⁺ |

| ESI | 257 | Sodium Adduct [M+Na]⁺ |

| HRMS (ESI) | 235.2056 | Protonated Molecule [M+H]⁺ (for formula confirmation) |

Theoretical and Computational Studies on 1 Phenyldecan 2 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-phenyldecan-2-ol, this method would be employed to understand its potential interactions with biological targets, such as enzymes or receptors.

The process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energetically minimized. A known or predicted protein target would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking and Scoring: A docking algorithm would then be used to fit this compound into the receptor's binding site in various possible conformations and orientations. A scoring function would then estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Hypothetical Docking Results for this compound with a Generic Active Site:

| Interaction Type | Potential Interacting Residues | Distance (Å) |

| Hydrogen Bond | Tyrosine, Serine | 1.8 - 2.5 |

| Hydrophobic | Leucine, Valine, Phenylalanine | 3.5 - 5.0 |

| π-π Stacking | Phenylalanine, Tryptophan | 3.4 - 4.5 |

This table is illustrative and represents the types of interactions that would be analyzed in a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Poses

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape and to refine the binding poses obtained from molecular docking. aip.org

Key applications of MD simulations for this compound would include:

Conformational Flexibility: Simulating the movement of this compound in a solvent (like water) to identify its most stable conformations. The long decanol chain allows for significant flexibility.

Binding Stability: Once docked into a target protein, an MD simulation of the entire complex can assess the stability of the binding pose. This would involve monitoring the root-mean-square deviation (RMSD) of the ligand and key protein residues over the simulation time.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the interactions and their influence on binding. aip.org

Computational Prediction of Chiral Recognition by Biological Systems

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Computational methods are crucial for understanding and predicting how these enantiomers might be recognized differently by chiral biological systems, such as enzymes.

Approaches to predict chiral recognition include:

Differential Docking: Docking both the (R)- and (S)-enantiomers into the active site of a chiral receptor or enzyme. Differences in the calculated binding energies and interaction patterns can suggest which enantiomer is preferred.

Molecular Dynamics of Diastereomeric Complexes: Simulating the behavior of each enantiomer when bound to the target. The stability of these diastereomeric complexes can be compared to predict enantioselectivity. researchgate.net

Free Energy Calculations: More advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of the binding free energy differences between the two enantiomers.

Illustrative Data on Enantiomeric Binding Energy Differences:

| Enantiomer | Docking Score (kcal/mol) | Predicted Binding Affinity |

| (R)-1-Phenyldecan-2-ol | -7.5 | Higher |

| (S)-1-Phenyldecan-2-ol | -6.2 | Lower |

This table represents a hypothetical outcome where the (R)-enantiomer shows a more favorable predicted binding energy.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure of molecules and to elucidate reaction mechanisms at an atomic level. rsc.orgfiveable.me For this compound, these methods could be applied to understand its reactivity, for example, in metabolic transformations.

Typical applications would involve:

Geometry Optimization: Calculating the most stable 3D structure of the molecule.

Transition State Searching: Identifying the high-energy transition state structures for a given reaction, such as oxidation of the alcohol group. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, SAR studies would involve synthesizing and testing a series of derivatives to understand how modifications to the structure affect its activity.

Key structural modifications for SAR studies of this compound could include:

Altering the Alkyl Chain Length: Investigating the effect of shorter or longer alkyl chains on activity.

Substitution on the Phenyl Ring: Adding various substituents (e.g., electron-donating or electron-withdrawing groups) to the phenyl ring to probe electronic and steric effects. u-tokyo.ac.jp

Modification of the Hydroxyl Group: Esterification or etherification of the alcohol to determine its importance for activity.

Example of a QSAR Descriptor Table for Hypothetical this compound Derivatives:

| Derivative | LogP | Molecular Weight | Polar Surface Area | Biological Activity (IC50, µM) |

| This compound | 4.5 | 234.39 | 20.23 | 15.2 |

| 1-(4-chlorophenyl)decan-2-ol | 5.2 | 268.83 | 20.23 | 8.7 |

| 1-Phenyloctan-2-ol | 3.5 | 206.34 | 20.23 | 25.1 |

This table illustrates the type of data that would be collected and analyzed in a QSAR study to build a predictive model.

Biological Activity and Mechanistic Investigations of 1 Phenyldecan 2 Ol and Its Derivatives

Antimicrobial Properties

The antimicrobial potential of 1-Phenyldecan-2-ol derivatives has been a key area of research, with a focus on addressing the growing challenge of antibiotic resistance.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Currently, specific research data detailing the efficacy of this compound against specific bacterial strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli is not extensively available in the public domain. However, broader research into related ethanolamine scaffolds provides a basis for understanding the potential antimicrobial activity. For instance, studies on novel ethanolamine compounds have shown interesting activity against S. aureus, a bacterium highlighted by the World Health Organization as urgently needing new treatments nih.gov. One such derivative, compound 6j from a referenced study, displayed a promising Minimum Inhibitory Concentration (MIC) of 25 μM against S. aureus nih.gov. The general class of phenolic compounds has also been investigated for antibacterial properties, with mechanisms often attributed to causing damage to the bacterial membrane and inhibiting key virulence factors nih.gov.

Antimicrobial Activity of a Related Ethanolamine Derivative

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethanolamine Derivative 6j | Staphylococcus aureus | 25 μM |

| Ethanolamine Derivative 6j | Streptococcus agalactiae | 12.5 μM |

Data derived from a study on novel ethanolamine scaffolds, indicating the potential antimicrobial activity of related structures nih.gov.

Anti-inflammatory Mechanisms (In Vitro Studies)

The potential anti-inflammatory effects of this compound are an area of active investigation, with a focus on its interaction with key inflammatory signaling pathways in immune cells like macrophages.

Inhibition of NF-κB Activation

Nuclear factor-κB (NF-κB) is a critical transcription factor that regulates a vast number of genes involved in inflammation and immune responses nih.govnih.govnih.gov. The inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory therapies nih.govnih.gov. At present, there is no specific scientific literature available that documents the direct inhibition of NF-κB activation by this compound or its derivatives.

Reduction of Pro-inflammatory Cytokine Secretion in Macrophages

Macrophages are key immune cells that, when activated by inflammatory stimuli, secrete pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-1 (IL-1), and IL-6 nih.gov. These cytokines mediate the inflammatory response nih.gov. Research into whether this compound can reduce the secretion of these pro-inflammatory cytokines in macrophages has not yet been published in the available scientific literature.

Molecular Mechanism of Action

Detailed studies elucidating the precise molecular mechanism of action for this compound's biological activities are not yet available. Understanding how this compound interacts with cellular targets at a molecular level will be crucial for its future development as a therapeutic agent.

Role of Hydroxyl Group in Hydrogen Bonding with Biological Molecules

The hydroxyl (–OH) group is a fundamental functional group in chemistry and biology, consisting of one oxygen atom bonded to one hydrogen atom. britannica.com Its significance in the biological activity of molecules like this compound stems from its polarity and capacity to form hydrogen bonds. britannica.comquora.comquora.com The oxygen atom in the hydroxyl group is more electronegative than the hydrogen and carbon atoms, resulting in a polar bond where the oxygen carries a partial negative charge and the hydrogen and carbon carry partial positive charges. britannica.com

This polarity allows the hydroxyl group to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom). In a biological context, this enables it to form specific, directional interactions with a variety of biological molecules, including proteins and nucleic acids. For instance, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. nih.gov These interactions are critical for molecular recognition, binding affinity, and the stabilization of the ligand-receptor complex. nih.govnih.gov Studies on protein binding sites have shown that amino acid residues such as threonine and serine can form primary hydrogen bonding interactions with the hydroxyl group of alcohol ligands. nih.gov The ability to form these bonds often enhances the solubility of a molecule in aqueous biological environments, a group that does so is referred to as hydrophilic ("water-loving"). britannica.com

Influence of Phenyl Moiety on π-π Interactions

The phenyl moiety, a benzene ring attached to the larger molecule, plays a crucial role in molecular interactions through non-covalent π-π stacking and cation-π interactions. nih.govresearchgate.net The delocalized π-electron system of the aromatic ring is electron-rich, allowing it to interact favorably with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which are commonly found in protein structures. rsc.org These π-π interactions are important for the proper orientation and stabilization of a molecule within a protein's binding site. rsc.org

Effects on Enzymatic Activity and Receptor Binding

The biological effects of a compound like this compound are largely determined by its interactions with biological macromolecules, primarily proteins such as enzymes and receptors. github.io The binding of a small molecule to a protein is governed by a combination of intermolecular forces, which for this compound would be dictated by its key functional groups.

The hydroxyl group is capable of forming critical hydrogen bonds with specific amino acid residues (e.g., serine, threonine, tyrosine) in a binding pocket, anchoring the molecule in a specific orientation. nih.gov Simultaneously, the phenyl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan) or cation-π interactions with charged residues (e.g., arginine, lysine). nih.govresearchgate.net

This combination of directed hydrogen bonding and broader surface interactions from the phenyl ring and the decanol chain determines the molecule's affinity and specificity for a particular enzyme or receptor. github.io If the molecule binds to the active site of an enzyme, it may act as an inhibitor, preventing the natural substrate from binding and thereby modulating the enzyme's activity. mdpi.com If it binds to a receptor, it can act as an agonist or antagonist, either activating or blocking the receptor's signaling pathway. github.io Enzymatic transformations can also fundamentally alter these interactions, changing how a ligand binds to its receptor. rsc.org

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on biological activity. nih.gov Most biological targets, such as enzymes and receptors, are chiral themselves, meaning they can distinguish between different stereoisomers of a ligand. nih.govresearchgate.net this compound possesses a chiral center at the second carbon atom (the one bearing the hydroxyl group), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Phenyldecan-2-ol and (S)-1-Phenyldecan-2-ol.

This difference in spatial arrangement means that one enantiomer may fit much more precisely into a specific binding site than the other, much like a key fits into a lock. This selective fit often results in significant differences in biological potency and efficacy between enantiomers. nih.gov For instance, research on other chiral molecules has demonstrated that one stereoisomer can be significantly more potent as an antimalarial agent, while its counterpart may be inactive. nih.gov In some cases, different enantiomers can even have qualitatively different or opposing biological effects. This high specificity is a cornerstone of pharmacology and drug design, highlighting the importance of stereochemical configuration for molecular interactions with biological systems. researchgate.net

Investigation of Related Compounds' Biological Activity

While direct studies on this compound are limited, examining the biological activities of structurally related compounds provides insight into its potential pharmacological profile. Compounds containing phenyl, hydroxyl, and alkyl chain motifs are widespread in nature and have been extensively studied. researchgate.netnih.gov Phenolic compounds and terpenes, for example, share structural features with this compound and are known to exhibit a wide range of biological activities. researchgate.netmdpi.com

Many of these related compounds demonstrate significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The mechanisms often involve interacting with cellular membranes, inhibiting key metabolic enzymes, or scavenging reactive oxygen species. mdpi.comnih.gov

| Compound/Derivative Class | Key Structural Features | Observed Biological Activities |

| Carvacrol Derivatives | Phenolic monoterpenoid | Anticancer, antimicrobial, enzyme inhibition mdpi.com |

| Carvone Derivatives | Monoterpene ketone | Antibacterial, anticancer, anti-inflammatory, analgesic mdpi.com |

| Citral Derivatives | Acyclic monoterpenoid aldehyde | Antifungal, antitumor, anti-quorum sensing mdpi.com |

| α-Phellandrene | Cyclic monoterpene | Antimicrobial, antioxidant, antitumor, anti-inflammatory mdpi.com |

| Phenolic Compounds (General) | Aromatic ring with hydroxyl group(s) | Antioxidant, antimicrobial, enzyme modulation, metal chelation mdpi.comresearchgate.net |

Applications of 1 Phenyldecan 2 Ol in Advanced Organic Synthesis

Chiral Building Block in Complex Organic Molecule Synthesis

In principle, as a chiral molecule, 1-Phenyldecan-2-ol could serve as a chiral building block in the synthesis of more complex organic molecules. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger synthetic target, transferring their stereochemistry to the final product. The utility of a chiral building block is determined by its structural features and the ability to introduce new stereocenters in a controlled manner. However, there are no specific examples in the scientific literature demonstrating the use of this compound for the synthesis of complex natural products or other intricate molecular architectures.

Chiral Auxiliary in Multicomponent Reactions (e.g., Ugi, Passerini)

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. While various chiral alcohols are employed as auxiliaries in multicomponent reactions like the Ugi and Passerini reactions to induce diastereoselectivity, there is no published research that specifically reports the use of this compound for this purpose.

The diastereoselectivity of a reaction mediated by a chiral auxiliary is a critical measure of its effectiveness. High diastereoselectivity is achieved when the auxiliary creates a significantly different energetic barrier for the formation of the possible diastereomeric products. This is typically governed by steric and electronic interactions between the auxiliary, the substrate, and the incoming reagents. In the context of multicomponent reactions, a chiral auxiliary attached to one of the components can influence the facial selectivity of the attack on an imine or carbonyl intermediate. Without experimental data for this compound, any discussion of its potential to induce diastereoselectivity would be purely speculative.

Design and Synthesis of Functionalized Derivatives for Targeted Research

The chemical structure of this compound allows for the design and synthesis of a variety of functionalized derivatives. For instance, the hydroxyl group can be oxidized to a ketone, esterified, or converted into other functional groups. The phenyl group can undergo electrophilic aromatic substitution to introduce substituents at various positions. These modifications could, in theory, be used to create derivatives for targeted research, such as developing new catalysts, probes for biological systems, or materials with specific properties. Despite these possibilities, there is a lack of published studies detailing the synthesis and application of functionalized derivatives of this compound for any targeted research purposes.

Comparative Studies and Future Research Directions

Comparative Analysis with Structurally Analogous Alcohols

A comprehensive understanding of 1-Phenyldecan-2-ol necessitates a comparative analysis with its structural analogues. By systematically varying the length of the alkyl chain (e.g., comparing with 1-phenylbutan-2-ol or 1-phenylethanol) and the nature of the aromatic moiety (e.g., substituting the phenyl group with naphthyl or other aromatic systems), researchers can elucidate structure-activity relationships. Such studies would be instrumental in determining how these structural modifications influence physical properties like melting point and boiling point, as well as chemical reactivity and potential biological interactions.

A comparative data table could be structured as follows to highlight these differences:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Difference from this compound |

| This compound | C₁₆H₂₆O | 234.38 | --- | Baseline Compound |

| 1-Phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | 229-231 | Shorter alkyl chain (butyl vs. decyl) |

| 1-Phenylethanol | C₈H₁₀O | 122.16 | 203 | Significantly shorter alkyl chain (ethyl vs. decyl) |

Enantiomeric Comparisons (S- vs. R-1-Phenyldecan-2-ol) in Reactivity and Biological Response

The presence of a chiral center at the second carbon position of this compound gives rise to two enantiomers: (S)-1-Phenyldecan-2-ol and (R)-1-Phenyldecan-2-ol. It is well-established that enantiomers of a chiral compound can exhibit markedly different biological activities and reactivity profiles. nih.gov Therefore, a critical area of research is the separate synthesis and evaluation of each enantiomer.

Investigations into their differential reactivity could involve stereoselective reactions where the chiral center influences the formation of new stereocenters. In terms of biological response, each enantiomer should be screened for various activities, such as antimicrobial, antifungal, or cytotoxic effects. The differential interactions with chiral biological targets like enzymes and receptors often lead to one enantiomer being significantly more potent or having a completely different effect than the other.

A hypothetical comparison of the biological activity of the enantiomers could be presented as:

| Enantiomer | Target Organism/Cell Line | Measured Activity (e.g., IC₅₀) | Observations |

| (S)-1-Phenyldecan-2-ol | Escherichia coli | --- | Data not available |

| (R)-1-Phenyldecan-2-ol | Escherichia coli | --- | Data not available |

| (S)-1-Phenyldecan-2-ol | Human cancer cell line (e.g., HeLa) | --- | Data not available |

| (R)-1-Phenyldecan-2-ol | Human cancer cell line (e.g., HeLa) | --- | Data not available |

Methodological Advancements in Asymmetric Synthesis

The production of enantiomerically pure this compound is paramount for studying its specific enantiomeric properties. Asymmetric synthesis provides the most efficient route to achieve this. researchgate.net Recent advancements in this field offer several promising strategies.

Catalytic Asymmetric Addition: A primary method involves the asymmetric addition of a decyl nucleophile (e.g., a decyl Grignard or organolithium reagent) to benzaldehyde, or a phenyl nucleophile to decanal, in the presence of a chiral catalyst. A variety of chiral ligands and catalysts, such as those based on proline, cinchona alkaloids, or chiral metal complexes, could be employed to induce high enantioselectivity.

Asymmetric Reduction: Another viable approach is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecan-2-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts, such as those derived from ruthenium-BINAP systems.

The development of efficient and scalable asymmetric syntheses is a crucial step towards making both enantiomers of this compound readily accessible for further research and potential applications.

Emerging Applications in Chemical Biology and Advanced Materials

While specific applications for this compound have yet to be established, its molecular structure suggests potential utility in several advanced fields.

Chemical Biology: The long aliphatic chain coupled with a phenyl group imparts amphiphilic character to the molecule. This suggests potential applications as a molecular probe for studying biological membranes or as a building block for constructing novel surfactants or lipid-like structures. Its chirality could also be exploited in the design of probes for chiral recognition at biological interfaces.

Advanced Materials: The hydroxyl group of this compound can serve as a point for polymerization or for grafting onto surfaces to modify their properties. As a chiral monomer, it could be used to synthesize chiral polymers with unique optical or recognition properties. Furthermore, its amphiphilic nature might be leveraged in the formation of self-assembled monolayers or liquid crystalline phases, which are of interest in materials science.

Identification of Research Gaps and Unexplored Synergies

The current body of scientific literature reveals significant research gaps concerning this compound. The most pressing needs include:

Fundamental Characterization: There is a lack of basic physical and spectroscopic data for this compound and its individual enantiomers.

Stereoselective Synthesis: While general methods of asymmetric synthesis are known, their specific application to the efficient and highly selective synthesis of (S)- and (R)-1-Phenyldecan-2-ol has not been reported.

Biological Evaluation: The biological activities of the racemic mixture and the individual enantiomers remain completely unexplored.

Material Properties: The potential of this compound as a chiral building block in materials science is yet to be investigated.

Unexplored synergies lie in combining the chiral nature of this compound with its amphiphilic properties. This could lead to the development of novel chiral surfactants for enantioselective catalysis in micellar systems or the creation of chiral liquid crystals with unique photo-optical properties. Furthermore, exploring its potential as a chiral derivatizing agent for analytical separations is another promising avenue. Addressing these research gaps will be crucial to unlocking the full scientific potential of this intriguing chiral alcohol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyldecan-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via Grignard addition to aliphatic ketones or catalytic hydrogenation of α,β-unsaturated carbonyl precursors. For example, phenylmagnesium bromide reacting with decan-2-one under anhydrous THF at 0–5°C yields this compound after acid quenching . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the secondary alcohol. Reaction temperature and stoichiometry must be tightly controlled to avoid side products like diarylalkanes .

- Key Data : Typical yields range from 65–85% depending on solvent polarity and catalyst (e.g., Pd/C vs. Raney Ni).

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation against known standards . Polarimetry ([α]D values) should be cross-validated with NMR derivatization (e.g., Mosher ester analysis) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodology :

- NMR : -NMR should show characteristic deshielding of the hydroxyl-bearing C2 proton (δ 3.8–4.2 ppm) and coupling with adjacent CH groups. -NSP NMR confirms the quaternary phenyl carbon (δ 140–145 ppm) .

- IR : A broad O-H stretch (~3400 cm) and C-O stretch (~1050 cm) are critical markers. Discrepancies in IR peak positions may indicate hydrogen bonding or impurities .

Advanced Research Questions

Q. How do solvent effects and thermodynamic models influence the solubility of this compound in mixed-solvent systems?

- Methodology : Apply the UNIFAC or COSMO-RS models to predict activity coefficients in binary solvents (e.g., ethanol/water). Experimental validation via cloud-point titration or isothermal saturation methods is essential. Data from analogous alcohols (e.g., 1-Phenylbutan-2-ol) suggest hydrophobic interactions dominate, with solubility decreasing exponentially with water content .

- Contradictions : Some studies report deviations from ideal mixing behavior in polar aprotic solvents (e.g., DMSO), likely due to steric hindrance from the long alkyl chain .

Q. What strategies resolve contradictions in reported enzymatic activity data for alcohol dehydrogenase (ADH) with this compound?

- Methodology :

- Kinetic Analysis : Compare Michaelis-Menten parameters (, ) across ADH isoforms (e.g., horse liver vs. yeast). Substrate inhibition is common at high concentrations (>10 mM) due to hydrophobic aggregation .

- Structural Modeling : Dock this compound into ADH active sites (e.g., PDB: 1HLD) using MD simulations to identify steric clashes or favorable π-π interactions with phenyl groups .

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

- Methodology : DFT calculations (B3LYP/6-31G*) assess transition-state energies for esterification, oxidation, or etherification. For example, esterification at the C2 hydroxyl is favored over alkyl chain reactions by ~15 kcal/mol due to lower steric hindrance .

Contradictions in Literature

- Spectral Data : Discrepancies in reported -NMR shifts (e.g., δ 3.8 vs. 4.1 ppm for C2-H) may arise from solvent deuteration effects or trace metal impurities .

- Enantiomeric Excess (ee) : Some studies report >98% ee via chiral HPLC, while others note racemization during prolonged storage. Stabilization via inert atmosphere (N) and low-temperature storage (-20°C) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.